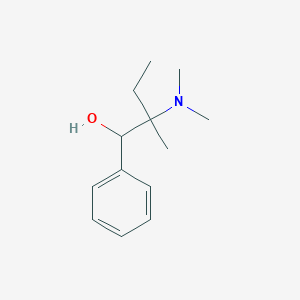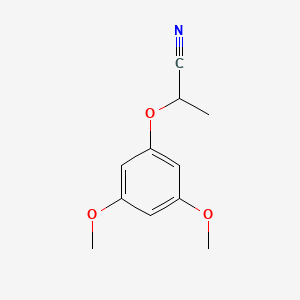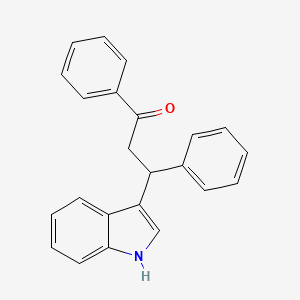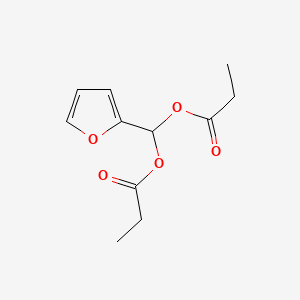![molecular formula C19H31NS2Sn B14730649 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole CAS No. 10603-84-6](/img/structure/B14730649.png)
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is an organostannane compound that has garnered significant interest in the field of organic synthesis. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-bromobenzothiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of organotin compounds due to their toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the stannyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the stannyl group.
Applications De Recherche Scientifique
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Stille cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole involves its ability to participate in radical reactions. The stannyl group can donate electrons, facilitating the formation of radicals that can then react with other molecules. This property is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tributylstannyl)thiophene
- trans-1,2-Bis(tributylstannyl)ethene
- Carboxylate derivatives of tributyltin (IV) complexes
Uniqueness
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This makes it particularly effective in specific reactions, such as Stille cross-coupling, where other organostannane compounds may not perform as well .
Propriétés
Numéro CAS |
10603-84-6 |
|---|---|
Formule moléculaire |
C19H31NS2Sn |
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylsulfanyl(tributyl)stannane |
InChI |
InChI=1S/C7H5NS2.3C4H9.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
IFERELZGVILZDB-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)








